4-Methoxy-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
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Overview
Description
4-METHOXY-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thienyl group, and a dihydropyrazolobenzoxazinyl group
Preparation Methods
The synthesis of 4-METHOXY-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolobenzoxazine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thienyl group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid derivative.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-METHOXY-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic and thienyl groups can be oxidized under suitable conditions, leading to the formation of quinones and sulfoxides, respectively.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyrazolobenzoxazine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups.
Scientific Research Applications
4-METHOXY-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Its interactions with biological macromolecules are of interest for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-METHOXY-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, binding to their active sites and preventing their normal function. This interaction can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-METHOXY-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL include:
- 4-METHOXYPHENYL)[2-(2-NAPHTHYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]METHANONE
- 4-METHOXYPHENYL)[2-(4-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]METHANONE
- 4-BROMOPHENYL)[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]METHANONE
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C21H18N2O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-methoxy-2-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C21H18N2O3S/c1-25-13-8-9-18(24)15(11-13)21-23-17(14-5-2-3-6-19(14)26-21)12-16(22-23)20-7-4-10-27-20/h2-11,17,21,24H,12H2,1H3 |
InChI Key |
RBUBSYQAYDNEIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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